REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[N:17]=[CH:16][C:15]([O:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])=[CH:14][CH:13]=1.C(N(CC)CC)C>>[Cl:11][C:12]1[N:17]=[CH:16][C:15]([O:18][C:19]([CH3:23])([CH3:22])[CH:20]=[O:21])=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)OC(CO)(C)C
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Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried flask (50 ml, round bottom)
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Type
|
ADDITION
|
Details
|
containing dry dichloromethane (13 ml)
|
Type
|
STIRRING
|
Details
|
The cooled solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
WAIT
|
Details
|
to ambient over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A saturated solution of sodium bicarbonate (20 ml) was added
|
Type
|
STIRRING
|
Details
|
shaken in a reparatory funnel
|
Type
|
CUSTOM
|
Details
|
The dichloromethane phase was collected
|
Type
|
WASH
|
Details
|
washed with brine solution (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back extracted with methylene chloride (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The material was purified by filtration through a short column of silica gel (20 g)
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/hexanes, which
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)OC(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 361 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |